3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related azabicyclo[3.2.1]octane derivatives has been explored in various studies. For example, Hoshino et al. (1997) described the synthesis of a compound with a similar structure, showcasing the complexity involved in crafting molecules that interact with receptor sites, such as 5-HT3 and 5-HT4 receptors (Hoshino, Miyazawa, Nakata, Etoh, Furitsu, & Abe, 1997). This process typically involves multiple steps, including the construction of the azabicyclo core, functionalization with specific groups like fluorine, and the introduction of a methylsulfonyl moiety.
Molecular Structure Analysis
The molecular structure of compounds like 3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms and the stereochemistry of the molecule. Studies such as those by Collin, Evrard, & Durant (1986) have analyzed the crystal and molecular structure of benzamide neuroleptics and analogs, highlighting the importance of stereochemistry in the biological activity of these compounds (Collin, Evrard, & Durant, 1986).
Chemical Reactions and Properties
Chemical reactions involving 3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide and its analogs can be complex, involving nucleophilic substitutions, fluorination, and other transformations. Research by Moreno-Fuquen et al. (2019) on related compounds demonstrates the intricacies of such reactions and their dependence on specific functional groups and conditions (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
properties
IUPAC Name |
3-fluoro-4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S/c1-10-3-4-11(7-15(10)17)16(20)18-12-8-13-5-6-14(9-12)19(13)23(2,21)22/h3-4,7,12-14H,5-6,8-9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHYIOYUGBQLSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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